molecular formula C13H12N2O2 B1419276 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid CAS No. 1157561-99-3

2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

Cat. No.: B1419276
CAS No.: 1157561-99-3
M. Wt: 228.25 g/mol
InChI Key: HRUXUHQNXUDJEP-UHFFFAOYSA-N
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Description

“2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” is a compound that contains a pyrazole ring. Pyrazole is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are reported to possess a wide range of biological activities such as anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of 1H-pyrazole derivatives, including those related to 2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid, have been a subject of research, focusing on their structural and spectral properties. These studies involve experimental and theoretical approaches to understand the compound's characteristics (İ. Yıldırım, F. Kandemirli, Y. Akçamur, 2005; S. Viveka, G. Vasantha, Dinesha, S. Naveen, N. K. Lokanath, G. K. Nagaraja, 2016).

Chemical Reactions and Transformations

  • Research on the reactions of 4-phenyl-1,2,4-triazoline-3,5-dione with 2-pyrazolines has shown the formation of substituted pyrazolines and their conversion into cyclopropanes, which is relevant for understanding the chemical behavior of related cyclopropane-carboxylic acids (R. Novikov, V. A. Korolev, Yu V Tomilov, 2011).

Antimicrobial Applications

  • Derivatives of 1H-pyrazole, like those structurally related to this compound, have been studied for their antimicrobial activities. The synthesis of Schiff bases from chitosan and heteroaryl pyrazole derivatives demonstrated varied antimicrobial effects against a range of pathogens, highlighting their potential in antimicrobial research (A. Hamed, Ismail A. Abdelhamid, G. Saad, N. A. Elkady, M. Elsabee, 2020).

Metal Complexes and Materials Science

  • The synthesis of metal complexes using phenyl substituted pyrazole carboxylic acids, including structures related to this compound, has led to the creation of new materials with diverse frameworks. These complexes exhibit a range of structural motifs from 0D to 3D frameworks and are of interest for their potential applications in materials science (Yunnan Gong, Chong-Bo Liu, Hui-Liang Wen, L. Yan, Zhi-Qiang Xiong, L. Ding, 2011).

Safety and Hazards

The safety and hazards associated with “2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid” are not explicitly mentioned in the literature .

Future Directions

Pyrazoles and their derivatives have been the focus of many research studies due to their wide range of biological activities. Future research may focus on the synthesis of new pyrazole derivatives, including “2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid”, and the exploration of their potential biological activities .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes . Additionally, it binds to specific proteins that modulate cellular signaling pathways, thereby influencing various cellular processes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, thereby reducing inflammation . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of COX enzymes by binding to their active sites, thereby preventing the conversion of arachidonic acid to prostaglandins . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound has shown stability and minimal degradation under standard laboratory conditions . Long-term studies have indicated that it maintains its efficacy in reducing inflammation and modulating cellular functions over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, it effectively reduces inflammation and modulates cellular functions without causing significant adverse effects . At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a dosage range within which the compound is both effective and safe .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound undergoes biotransformation, leading to the formation of various metabolites that may also exhibit biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The compound’s distribution is influenced by factors such as its lipophilicity and binding affinity to plasma proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to its site of action . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .

Properties

IUPAC Name

2-(1-phenylpyrazol-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c16-13(17)12-6-11(12)9-7-14-15(8-9)10-4-2-1-3-5-10/h1-5,7-8,11-12H,6H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRUXUHQNXUDJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CN(N=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
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2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 5
2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid
Reactant of Route 6
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2-(1-phenyl-1H-pyrazol-4-yl)cyclopropane-1-carboxylic acid

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